N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and environmental science. This compound is characterized by the presence of a furan ring, a naphthalene moiety, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyethylating agent reacts with the furan ring.
Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-substituted furan with naphthalene-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Environmental Science: The compound is studied for its potential use in environmental remediation, particularly in the detection and degradation of pollutants.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- (S)-5-(dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal and environmental chemistry.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-15(13-8-9-21-11-13)10-17-22(19,20)16-7-3-5-12-4-1-2-6-14(12)16/h1-9,11,15,17-18H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDPMXUFQQCDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=COC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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